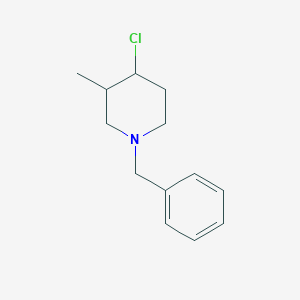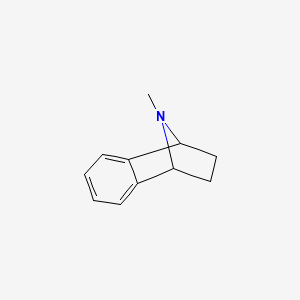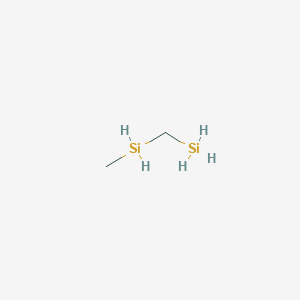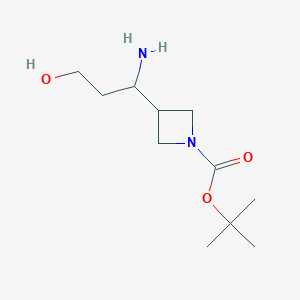
3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with a nitroaniline derivative, cyclization with sulfur and a suitable oxidizing agent can form the benzothiazole ring.
Thioether Formation: The benzothiazole can be reacted with a suitable thiol to introduce the sulfanylmethyl group.
Pyrrolidine Ring Introduction: The intermediate can then be reacted with a pyrrolidine derivative under basic conditions.
Esterification: Finally, the carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The sulfanylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Aminobenzothiazole Derivatives: From reduction of the nitro group.
Substituted Benzothiazoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with benzothiazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to their biological activity.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.
Thioether Compounds: Compounds with similar sulfanylmethyl groups.
Uniqueness
The unique combination of the benzothiazole ring, pyrrolidine ring, and tert-butyl ester group in 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C17H21N3O4S2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-17(2,3)24-16(21)19-7-6-11(9-19)10-25-15-18-13-8-12(20(22)23)4-5-14(13)26-15/h4-5,8,11H,6-7,9-10H2,1-3H3 |
Clave InChI |
HLCSQCWVOYXPFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


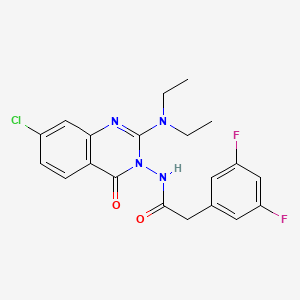
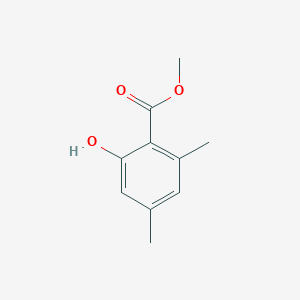
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
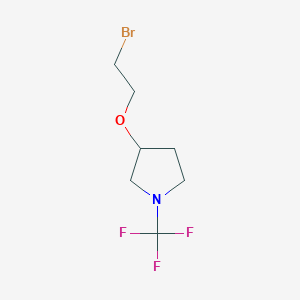
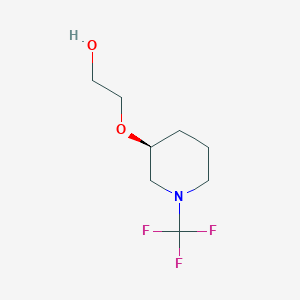
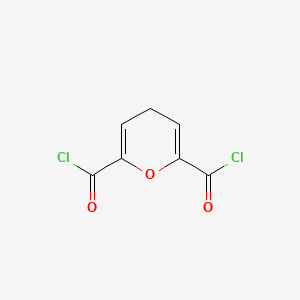
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
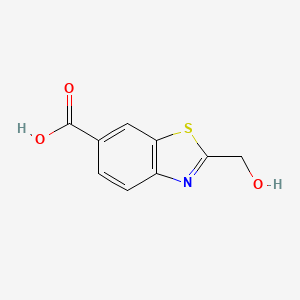

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
